Acetic acid;4-methylpent-3-en-2-ol

Description

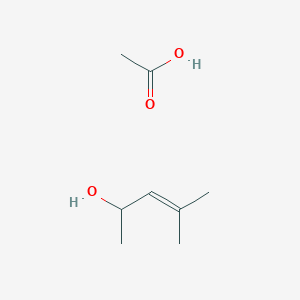

The compound "Acetic acid;4-methylpent-3-en-2-ol" likely refers to an ester formed between acetic acid and 4-methylpent-3-en-2-ol. Structurally, this ester would be 4-methylpent-3-en-2-yl acetate, where the hydroxyl group of the alcohol reacts with the carboxylic acid group of acetic acid. The molecular formula is C₈H₁₄O₂, with a molar mass of 142.19 g/mol .

Properties

CAS No. |

54166-19-7 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

acetic acid;4-methylpent-3-en-2-ol |

InChI |

InChI=1S/C6H12O.C2H4O2/c1-5(2)4-6(3)7;1-2(3)4/h4,6-7H,1-3H3;1H3,(H,3,4) |

InChI Key |

WPNNTUHCVZYGGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C(C)C)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction of Mesityl Oxide: One method involves the reduction of mesityl oxide using lithium aluminium hydride (LiAlH4) in dry diethyl ether.

Transfer Hydrogenation: Another method involves the transfer hydrogenation of mesityl oxide using isopropanol (IPA) over magnesium oxide (MgO) as a catalyst.

Industrial Production Methods: The industrial production of 4-methylpent-3-en-2-ol derivatives often involves isomerization processes using specific catalysts to achieve high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3), and hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution Reagents: Halides (e.g., HCl, HBr), tosyl chloride (TsCl), and other nucleophiles.

Major Products Formed:

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of alkyl halides or tosylates.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

- Investigated for its potential use in drug development and as a building block for medicinal compounds .

Industry:

Mechanism of Action

The mechanism of action of acetic acid;4-methylpent-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and reagents used . Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical transformations.

Comparison with Similar Compounds

Notes on Contradictions and Limitations

- Nomenclature Ambiguity: The compound’s name may conflict with IUPAC rules; structural confirmation via NMR or mass spectrometry is critical. and suggest possible isomerism (e.g., 3-methylpent-2-enyl vs. 4-methylpent-3-en-2-yl), which affects properties .

- Limited Direct Data: Most evidence focuses on acetic acid’s role in materials science (e.g., biochar modification) rather than its esters. Extrapolation from analogous compounds is necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.